

Application Note: Quantification of Cynarine using High-Performance Liquid Chromatography (HPLC)

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Compound of Interest

Compound Name: Cynarine

Cat. No.: B1669658

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Cynarine (1,3-dicaffeoylquinic acid) is a biologically active phenolic compound predominantly found in artichoke (*Cynara scolymus* L.).^{[1][2]} It is known for its choleretic, hepatoprotective, and antioxidant properties.^[3] Accurate and precise quantification of **cynarine** in various matrices, including biological samples and plant extracts, is crucial for pharmacokinetic studies, quality control of herbal products, and drug development. This application note provides a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the determination of **cynarine**.

Experimental Protocols

Sample Preparation

The sample preparation method should be chosen based on the matrix. Below are protocols for plasma and plant extracts.

1.1. Solid-Phase Extraction (SPE) for Plasma Samples^{[1][3]}

This method is suitable for cleaning up biological samples like plasma to remove interfering substances.^{[1][3]}

- Materials:
 - Rat plasma
 - Tris/HCl buffer (2M, pH 8.75)
 - Alumina
 - Phosphoric acid (0.4 M)
 - Water (ultrapure)
 - Vortex mixer
 - Centrifuge
- Protocol:
 - In a microcentrifuge tube, mix 70 μ L of rat plasma with 30 μ L of Tris/HCl buffer (pH 8.75; 2M).
 - Add 20 mg of alumina to the mixture.
 - Vortex the mixture for 5 minutes.
 - Centrifuge at 10,000 x g for 5 minutes.
 - Discard the supernatant. Wash the precipitate with 1 mL of water and centrifuge again.
 - To elute **cynarine**, add 70 μ L of phosphoric acid (0.4 M) to the precipitate.
 - Vortex for 5 minutes and then centrifuge at 10,000 x g for 5 minutes.
 - Collect the supernatant and inject a 20 μ L aliquot into the HPLC system.

1.2. Liquid-Liquid Extraction (LLE) for Plasma Samples[4]

- Materials:

- Plasma sample
- Ethyl acetate
- Protocol:
 - Mix the plasma sample with ethyl acetate.
 - Vortex thoroughly to ensure proper mixing and extraction.
 - Centrifuge to separate the organic and aqueous layers.
 - Collect the ethyl acetate (organic) layer containing the analyte.
 - Evaporate the solvent and reconstitute the residue in the mobile phase for HPLC analysis.

1.3. Extraction from Plant Material (Artichoke Leaves)[5][6]

- Materials:
 - Dried and powdered artichoke leaves
 - 80% Methanol or 50% Acetone solution
 - Ultrasonic bath
 - Centrifuge or filtration apparatus
- Protocol:
 - Weigh a suitable amount of powdered plant material.
 - Add a specific volume of 80% methanol or 50% acetone solution.
 - Ultrasonicate at a controlled temperature (e.g., 50°C) for a specified time (e.g., 20 minutes) to enhance extraction.[6]
 - Centrifuge the mixture at a high speed (e.g., 6000 rpm) for 5 minutes or filter to separate the solid and liquid phases.[6]

- The supernatant/filtrate can be directly injected or further diluted with the mobile phase before HPLC analysis.

Standard Solution Preparation

- Stock Solution: Prepare a stock solution of **cynarine** at a concentration of 0.1 mg/mL in a 1:1 (v/v) mixture of methanol and water.[\[1\]](#)
- Working Solutions: Prepare a series of working standard solutions by diluting the stock solution with the same solvent to create a calibration curve over the desired concentration range (e.g., 0.038 - 1.25 µg/mL or 31.5 - 73.5 µg/mL).[\[1\]](#)[\[7\]](#)

HPLC Chromatographic Conditions

Two different sets of chromatographic conditions are presented below, which can be adapted based on the available equipment and specific application.

Method 1: For Biological Samples[\[1\]](#)

- HPLC System: A ternary pumping unit with a UV detector.
- Column: Ib-Sil ODS (250 mm x 4.6 mm, 5 µm dp) reversed-phase column.
- Mobile Phase: A mixture of water, methanol, and acetic acid in a ratio of 78.5:20:2.5 (v/v/v).
- Flow Rate: 1.3 mL/min.
- Detection Wavelength: 316 nm.
- Injection Volume: 20 µL.
- Column Temperature: Ambient (18-25 °C).

Method 2: For Plant Extracts[\[7\]](#)

- HPLC System: HPLC with a Photodiode Array (PDA) detector.
- Column: Shim-pack GISS C18 column (2.1 mm x 100 mm, 1.9 µm particle size).

- Mobile Phase: A mixture of methanol and 5% acetic acid solution in a ratio of 10:90 (v/v).
- Flow Rate: 1.5 mL/min.
- Detection Wavelength: 325 nm.
- Column Temperature: 30 °C.

Data Presentation

The performance of the HPLC method for **cynarine** quantification is summarized in the tables below.

Table 1: Linearity and Sensitivity of Cynarine Quantification

Method Reference	Linearity Range (µg/mL)	Correlation Coefficient (r ²)	Limit of Detection (LOD) (µg/mL)	Limit of Quantification (LOQ) (µg/mL)
Biological Samples[1]	0.038 - 1.25	0.9961	0.02	0.038
Biological Samples[4]	1.5625 - 50.0	0.9989	0.75	2.25
Plant Extracts[7]	31.5 - 73.5	0.9998	0.64	1.93

Table 2: Accuracy and Precision of Cynarine Quantification in Plasma

Method Reference	Nominal Concentration (µg/mL)	Measured Concentration (µg/mL)	CV% (Precision)	Bias% (Accuracy)	Recovery%
[1]	0.039	0.04	4.80	2.56	63% - 76%
0.078	0.09	5.42	15.38		
0.625	0.65	2.21	4.00		
1.25	1.33	1.08	6.40		
[4]	Not specified	Not specified	< 10% (Intra- and Inter-day)	Not specified	67%

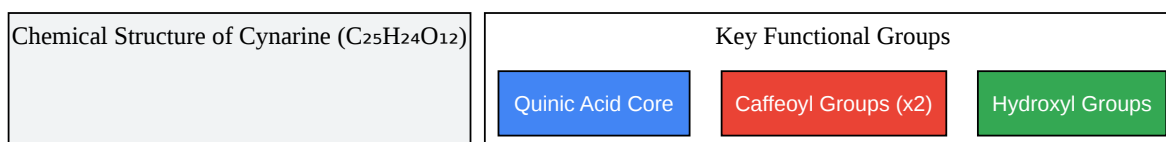
Visualizations

The following diagrams illustrate the experimental workflow and the chemical structure of **cynarine**.



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Caption: Experimental workflow for the quantification of **cynarine** by HPLC.



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Caption: Chemical structure of **Cynarine**.

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